![molecular formula C14H18ClNO2 B5545867 5-chloro-N-cyclohexyl-2-methoxybenzamide](/img/structure/B5545867.png)
5-chloro-N-cyclohexyl-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of 5-chloro-N-cyclohexyl-2-methoxybenzamide derivatives involves multiple steps, including acylation reactions and the manipulation of functional groups to achieve the desired compound. For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide via the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF showcases a method that could potentially be adapted for the synthesis of related compounds (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of 5-chloro-N-cyclohexyl-2-methoxybenzamide derivatives has been elucidated using techniques like proton and carbon-13 NMR spectrometry, and X-ray single crystal diffraction. These studies reveal the planarity of the compound and how substitutions at specific positions affect its three-dimensional configuration. For example, the introduction of -[CH2]n- groups adjacent to the amide group alters the planarity observed in the chlorophenyl moiety of the molecule (Galal et al., 2018).
Chemical Reactions and Properties
5-Chloro-N-cyclohexyl-2-methoxybenzamide undergoes various chemical reactions, including those leading to the formation of pyrazoline derivatives when treated with hydrazine hydrates. These reactions, which often involve the creation of substituted heterocyclic derivatives, highlight the compound's reactivity and potential for generating pharmacologically active molecules (Abdulla et al., 2013).
Physical Properties Analysis
Investigations into the physical properties of 5-chloro-N-cyclohexyl-2-methoxybenzamide and its derivatives focus on aspects like molar refraction, polarizability, and stability under various conditions. Such studies are essential for understanding the interactions of these compounds with biological systems and their behavior in different environments (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of 5-chloro-N-cyclohexyl-2-methoxybenzamide, including its reactivity, potential as a ligand in coordination chemistry, and its role in forming complexes with metals, have been studied. These investigations provide insights into the compound's versatility and its potential applications in materials science and catalysis (Al-Karawi, 2017).
Scientific Research Applications
Metabolism and Pharmacokinetics
- Metabolism and Elimination Studies : Research has focused on understanding how certain compounds, closely related in structure to "5-chloro-N-cyclohexyl-2-methoxybenzamide," are metabolized and eliminated from the human body. For instance, the study by Moos et al. (2016) investigated the metabolism and urinary excretion of methyl, iso-butyl, and n-butyl paraben after oral dosage, identifying both parent compounds and metabolites in urine, which helps in understanding the bioavailability and potential biotransformation pathways of similar compounds (Moos et al., 2016).
Drug Efficacy and Mechanism of Action
- Drug Interactions and Efficacy : Studies have explored how related compounds interact with other drugs and their mechanisms of action within the body. Shephard, Buxton, and Broadhurst (1982) examined interactions between different pharmacological agents, providing insights into their effects on conflict behavior and suggesting potential pathways through which these compounds exert their effects (Shephard et al., 1982).
Toxicology and Safety Evaluation
- Toxicological Assessments : Evaluating the safety and potential toxic effects of chemical compounds is a critical aspect of scientific research. Studies such as those conducted by Silva et al. (2003), which assessed the urinary levels of phthalate metabolites in the U.S. population, contribute to understanding the exposure levels and potential health risks associated with chemical compounds, including those structurally related to "5-chloro-N-cyclohexyl-2-methoxybenzamide" (Silva et al., 2003).
Diagnostic Applications
- Imaging and Diagnostic Uses : Compounds with similar structures have been explored for their potential in diagnostic imaging, such as sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide in patients with suspected primary breast cancer. This research highlights the utility of structurally related compounds in medical imaging and diagnosis (Caveliers et al., 2002).
Safety and Hazards
properties
IUPAC Name |
5-chloro-N-cyclohexyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-13-8-7-10(15)9-12(13)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDZUDQBSYUWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclohexyl-2-methoxybenzamide |
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